molecular formula C24H20N2O5 B2991333 Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-88-8

Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2991333
CAS No.: 868224-88-8
M. Wt: 416.433
InChI Key: QGUANKXVMSEIBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the naphthalene moiety, and the formation of the ester group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The naphthalene and isoquinoline moieties would contribute to the compound’s aromaticity and stability. The presence of the amino, ketone, and ester groups would also have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amino group could participate in reactions such as acylation or alkylation. The ketone group could undergo reactions such as nucleophilic addition or reduction. The ester group could undergo hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the aromatic rings would likely make it relatively stable, while the functional groups would influence its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

A comparative study of the structures and spectroscopic properties of styrylquinolinium dyes, closely related to Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, has been conducted, highlighting the importance of structural configuration for optical properties. These studies provide insights into the molecular arrangement and photophysical behavior, underlining the chemical's relevance in the development of materials with specific optical characteristics (Bakalska et al., 2017).

Chemosensor Development

Research on naphthalene-quinoline conjugates has led to the development of ratiometric chemosensors for metal ions, demonstrating the compound's utility in detecting environmental and biological analytes. This application is significant for environmental monitoring and biomedical diagnostics, where precise and sensitive detection methods are essential (Roy et al., 2016).

Catalysis and Green Chemistry

The compound has been utilized in green chemistry as part of a catalyst system for synthesizing diverse heterocyclic compounds. This application underscores the role of such chemicals in promoting environmentally friendly chemical reactions, aligning with the principles of sustainable development and minimal environmental impact (Moradi et al., 2015).

Photophysical Properties

Studies on dihydroquinazolinone derivatives, structurally related to this compound, have elucidated their photophysical properties, demonstrating their potential in the design of optical materials. These findings contribute to our understanding of how structural modifications can tailor materials for specific optical applications, such as in organic light-emitting diodes (OLEDs) and fluorescent markers (Pannipara et al., 2017).

Antitumor Activity

Research on analogs of naphthalimide derivatives, including structures similar to this compound, has shown promising antitumor activities. These studies highlight the potential of such compounds in developing new anticancer agents, contributing to the ongoing search for more effective and safer cancer treatments (Van Quaquebeke et al., 2007).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-23(28)15-31-21-11-5-9-19-18(21)12-13-26(24(19)29)14-22(27)25-20-10-4-7-16-6-2-3-8-17(16)20/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUANKXVMSEIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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